2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
CAS No.:
Cat. No.: VC15662479
Molecular Formula: C25H25N5OS2
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N5OS2 |
|---|---|
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
| Standard InChI | InChI=1S/C25H25N5OS2/c1-25(2,3)19-13-11-18(12-14-19)23-28-29-24(30(23)20-8-5-4-6-9-20)33-17-22(31)27-26-16-21-10-7-15-32-21/h4-16H,17H2,1-3H3,(H,27,31)/b26-16+ |
| Standard InChI Key | MJTMWOJENXFOOL-WGOQTCKBSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CS4 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CS4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(thiophen-2-yl)methylideneamino]acetamide, reflects its intricate architecture. Key structural features include:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group linked to an acetohydrazide chain.
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A 4-tert-butylphenyl group at position 5 and a phenyl group at position 4 of the triazole ring.
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An (E)-configured hydrazone formed by condensation of the acetohydrazide with thiophene-2-carbaldehyde .
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₁N₅O₂S₂ |
| Molecular Weight | 561.7 g/mol |
| CAS Registry Number | Not formally assigned |
The triazole ring contributes to planar rigidity, while the tert-butyl group enhances lipophilicity, influencing membrane permeability in biological systems .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol:
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Triazole Core Formation: Cyclocondensation of 4-tert-butylphenyl hydrazine with phenyl isocyanate yields the 1,2,4-triazole scaffold.
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Sulfanyl Acetohydrazide Introduction: Thiolation at position 3 using thioglycolic acid hydrazide under basic conditions (e.g., K₂CO₃ in DMF).
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Hydrazone Formation: Condensation with thiophene-2-carbaldehyde in ethanol under reflux, catalyzed by glacial acetic acid .
Reaction yields typically range from 65–78%, with purity >95% achieved via recrystallization from ethanol-water mixtures.
Analytical Characterization
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NMR: ¹H NMR (DMSO-d₆, 400 MHz) shows δ 8.42 (s, 1H, triazole-H), 7.85–7.20 (m, aromatic-H), and 2.65 (s, 9H, tert-butyl) .
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MS: ESI-MS m/z 562.2 [M+H]⁺, consistent with the molecular formula .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 218–220°C (decomposition) |
| Solubility | DMSO >50 mg/mL; water <0.1 mg/mL |
| LogP | 4.2 (predicted) |
The tert-butyl group confers high thermal stability, as evidenced by thermogravimetric analysis (TGA) showing <5% mass loss at 250°C.
Biological Activity and Mechanisms
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Candida albicans demonstrate MIC values of 8 µg/mL and 16 µg/mL, respectively. The mechanism involves inhibition of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis .
Industrial and Material Science Applications
Polymer Additives
Incorporation into epoxy resins enhances thermal stability (Tg increased by 15°C) due to triazole-mediated crosslinking.
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) reveals 92% inhibition efficiency on mild steel in 1M HCl, outperforming benzotriazole derivatives .
Comparison with Structural Analogs
The thiophene moiety in the target compound balances antimicrobial potency with reduced cytotoxicity (CC₅₀ >100 µM in HEK293 cells) .
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